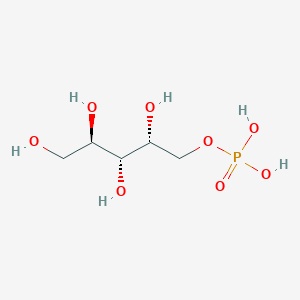

D-arabinitol 1-phosphate

Description

Structure

3D Structure

Properties

CAS No. |

850728-02-8 |

|---|---|

Molecular Formula |

C5H13O8P |

Molecular Weight |

232.13 g/mol |

IUPAC Name |

[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |

InChI |

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5-/m1/s1 |

InChI Key |

VJDOAZKNBQCAGE-UOWFLXDJSA-N |

SMILES |

C(C(C(C(COP(=O)(O)O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(COP(=O)(O)O)O)O)O)O |

Origin of Product |

United States |

2 Carboxy D Arabinitol 1 Phosphate Ca1p : a Key Regulatory Metabolite in Plant Photosynthesis

Biochemical Characterization and Functional Analogy

Structural Relationship to Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase (Rubisco) Intermediates

2-Carboxy-D-arabinitol (B1199995) 1-phosphate (CA1P) is a naturally occurring inhibitor of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which is pivotal to carbon fixation in the Calvin cycle of photosynthesis. portlandpress.comwikipedia.org Structurally, CA1P is an analogue of the transition-state intermediate formed during the carboxylation reaction catalyzed by Rubisco. pnas.orgcapes.gov.br This structural similarity allows CA1P to bind tightly to the activated, carbamylated catalytic site of Rubisco, effectively blocking its activity. pnas.orgnih.gov The binding of CA1P is so strong that it renders the catalytic site unavailable for its natural substrate, ribulose-1,5-bisphosphate (RuBP). nih.gov This inhibitory mechanism is a key component of the light-dependent regulation of photosynthesis in many plant species. nih.gov In darkness or low light conditions, CA1P accumulates and binds to Rubisco, preventing futile carbon fixation. wikipedia.orgnih.gov As light intensity increases, CA1P is released from Rubisco, allowing the enzyme to resume its catalytic function. wikipedia.org The Rubisco-CA1P complex is thought to adopt a closed conformation, similar to the complex formed with the substrate analogue 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP), which protects the enzyme from proteolysis. researchgate.netillinois.edu

Biosynthetic Pathways of CA1P in Planta

The synthesis of CA1P is intricately linked to the metabolic state of the chloroplast and is influenced by light conditions. nih.gov It is formed from its precursor, 2-carboxy-D-arabinitol (CA), through phosphorylation, a process that is stimulated in low light or darkness. portlandpress.comnih.gov

Precursors and Metabolic Flux Dynamics

The biosynthesis of CA1P is a multi-step process that originates from intermediates of the Calvin cycle. nih.govoup.com The pathway involves several key precursor molecules, and the flow of carbon through this pathway is dynamically regulated by light availability. researchgate.net

Strong evidence points to chloroplastic fructose (B13574) 1,6-bisphosphate (FBP) as the primary precursor for CA1P synthesis. pnas.orgnih.gov Studies using transgenic plants with reduced levels of chloroplastic fructose 1,6-bisphosphate phosphatase showed an accumulation of FBP, which was accompanied by increased levels of CA1P and its precursors. pnas.org This demonstrates a direct metabolic link between the Calvin cycle intermediate FBP and the CA1P biosynthetic pathway. pnas.org Radiotracer studies using 14CO2 have further solidified this connection, showing the sequential incorporation of labeled carbon into FBP and then into downstream intermediates of the CA1P pathway. pnas.org

The biosynthetic route from FBP to CA1P involves the formation of the branched-chain sugar hamamelose and its phosphorylated derivatives, as well as 2-carboxyarabinitol (CA). pnas.orgnih.gov Pulse-chase experiments have elucidated the sequential flow of carbon from 14CO2 into fructose 1,6-bisphosphate, followed by hamamelose bisphosphate, hamamelose monophosphate, hamamelose, and finally CA. oup.com In low light or darkness, CA is then phosphorylated to form CA1P. oup.com Supplying labeled hamamelose to leaf discs has shown it to be a close precursor of CA1P. oup.com Similarly, feeding labeled CA to leaves resulted in its conversion almost exclusively to CA1P, particularly in the dark. oup.com

Enzymatic Activities Involved in CA1P Synthesis

While the complete enzymatic pathway for CA1P synthesis is not fully characterized, several key enzymatic activities have been identified. The final step in the pathway, the phosphorylation of CA to CA1P, occurs in low light or darkness. nih.gov The enzyme responsible for this specific phosphorylation has not yet been definitively identified. oup.com

Conversely, the degradation of CA1P is better understood. A specific enzyme, 2-carboxy-D-arabinitol-1-phosphatase (CA1Pase), catalyzes the hydrolysis of CA1P to CA and inorganic phosphate (B84403). nih.govwikipedia.org This enzyme is activated by light, contributing to the removal of the inhibitory CA1P from the chloroplast stroma as light intensity increases. nih.govoup.com Interestingly, CA1Pase from French bean has also been shown to catalyze a phosphate exchange reaction, transferring the phosphate group from CA1P to CA. nih.gov The physiological significance of this phosphotransferase activity is still under investigation. nih.gov

Environmental and Diurnal Regulation of CA1P Accumulation

The concentration of 2-Carboxy-D-arabinitol 1-phosphate (CA1P) in plant leaves is not static; it is meticulously regulated by environmental cues, most notably the daily cycle of light and darkness. nih.govnih.gov This diurnal regulation positions CA1P as a key modulator of Rubisco activity, aligning the enzyme's function with the availability of light for photosynthesis. capes.gov.broup.com The accumulation of CA1P is a feature of many, but not all, plant species, with significant variations observed in the capacity to synthesize and store this inhibitory compound. nih.govoup.com

Species such as French bean (Phaseolus vulgaris), tobacco (Nicotiana tabacum), and rice (Oryza sativa) can accumulate substantial amounts of CA1P, sometimes reaching levels equivalent to or even exceeding the concentration of Rubisco catalytic sites. portlandpress.comoup.com In contrast, other species like wheat (Triticum aestivum) and Arabidopsis thaliana exhibit very low levels of CA1P accumulation. oup.comportlandpress.comoup.com This variation suggests that while CA1P-mediated regulation is a significant strategy for controlling photosynthesis in some plants, others may rely more heavily on alternative mechanisms, such as the carbamylation state of Rubisco. oup.com

Light-Dependent Synthesis and Accumulation in Darkness/Low Light

The synthesis and accumulation of CA1P are tightly linked to light conditions, following a distinct diurnal pattern where its concentration is highest in the dark or at low light intensities. nih.govoup.comnih.gov This nocturnal inhibitor is synthesized in the chloroplasts. nih.govoup.com The process involves the phosphorylation of its precursor, 2-carboxy-D-arabinitol (CA), a reaction that is stimulated in low light or darkness. portlandpress.comnih.govoup.com

During the night or periods of low irradiance, CA1P progressively accumulates and binds to the catalytic sites of Rubisco. oup.comnih.gov In some species, this accumulation can be substantial, leading to the inhibition of a significant portion of the Rubisco enzyme pool. nih.gov For example, in Phaseolus vulgaris, chloroplast CA levels approach zero after extended darkness, indicating an almost complete conversion to CA1P. nih.gov The synthesis of CA1P itself has been shown to be stimulated by low photon flux density. nih.govresearchgate.net

Conversely, upon the transition to high light, the process is reversed. Two light-activated enzymes work in concert to reactivate the CA1P-inhibited Rubisco. portlandpress.com First, Rubisco activase facilitates the release of the tightly bound CA1P from Rubisco's catalytic sites. oup.comoup.compnas.org Subsequently, a specific enzyme called CA1P phosphatase (CA1Pase) dephosphorylates the freed CA1P, yielding the non-inhibitory compound CA and inorganic phosphate. nih.govportlandpress.comoup.com This degradation of CA1P and the subsequent recovery of Rubisco activity are light-dependent processes. nih.govoup.com

Molecular Mechanisms of Rubisco Inhibition by CA1P

CA1P functions as a potent inhibitor of Rubisco by acting as a transition-state analogue of the carboxylation reaction. portlandpress.compnas.org Its molecular structure closely mimics the unstable six-carbon intermediate, 3-keto-2-carboxyarabinitol-1,5-bisphosphate, formed during the fixation of CO2. nih.govcapes.gov.brresearchgate.net This structural similarity allows CA1P to bind with high affinity to the active site of Rubisco, effectively blocking catalysis. nih.govoup.com

Specificity of Binding to the Carbamylated Catalytic Site of Rubisco

The inhibitory action of CA1P is highly specific. It binds exclusively to the activated form of Rubisco, where a key lysine (B10760008) residue in the active site has been carbamylated (bound to a molecule of CO2) and stabilized by a magnesium ion (Mg2+). portlandpress.comoup.compnas.org This carbamylated state is the catalytically competent form of the enzyme. oup.compnas.org By binding to this specific conformation, CA1P effectively locks the enzyme in an inactive state, preventing the binding of its natural substrate, ribulose-1,5-bisphosphate (RuBP). oup.com

The affinity of CA1P for the carbamylated Rubisco active site is very high, with a dissociation constant (Kd) reported to be in the nanomolar range. oup.compnas.org This tight binding ensures that even at concentrations approaching those of the Rubisco active sites, CA1P can almost completely inhibit the enzyme's activity. nih.gov The binding of CA1P is a reversible process, facilitated in the light by the action of Rubisco activase, which promotes its release. oup.compnas.org

Protective Role of CA1P Against Proteolytic Breakdown of Rubisco

Beyond its role in the diurnal regulation of Rubisco activity, CA1P appears to serve a protective function. illinois.edu Research has shown that CA1P protects Rubisco from proteolytic breakdown by both endogenous and exogenous proteases. oup.comrothamsted.ac.uknih.gov When bound to the active site, CA1P shields the Rubisco enzyme from cleavage by proteases like trypsin and carboxypeptidase A, as well as soluble proteases found within the chloroplast. rothamsted.ac.uknih.gov

This protective mechanism is significant because Rubisco is a large and abundant protein, representing a substantial investment of nitrogen and energy for the plant. By preventing its degradation, especially during periods of low photosynthetic activity like darkness when the natural substrate RuBP is less abundant, CA1P may help to preserve the amount of functional Rubisco protein available for CO2 assimilation when light becomes available again. illinois.edurothamsted.ac.uknih.gov This suggests that CA1P influences not only the activity but also the turnover and stability of this vital photosynthetic enzyme. pnas.org

Catabolism and Dephosphorylation of CA1P

The breakdown of CA1P is a critical step in the light-dependent activation of Rubisco. nih.gov This catabolic process is primarily carried out by a specific enzyme known as CA1P phosphatase (CA1Pase). nih.govportlandpress.com This enzyme is located in the chloroplast stroma and catalyzes the hydrolysis of the phosphate group from CA1P. nih.gov The products of this reaction are 2-carboxy-D-arabinitol (CA) and inorganic phosphate (Pi), neither of which are strong inhibitors of Rubisco. portlandpress.comnih.gov

The activity of CA1Pase is itself regulated, ensuring that the degradation of CA1P occurs predominantly in the light. oup.com The enzyme is activated by light-dependent factors such as NADPH and reduced thioredoxin. oup.com Conversely, its activity can be inhibited by compounds that are more abundant in the dark, such as inorganic phosphate. researchgate.net In some species, the dephosphorylation of CA1P is a relatively slow process, and the rate-limiting step in reactivating CA1P-inhibited Rubisco is often the initial release of CA1P from the active site, a process mediated by Rubisco activase. nih.govdntb.gov.ua

Interestingly, CA1Pase has been found to dephosphorylate other sugar phosphates as well, including misfire products of Rubisco catalysis, suggesting it may have a broader role in maintaining the efficiency of photosynthesis by removing various inhibitory compounds. portlandpress.comuniprot.orgnih.gov The enzyme can also catalyze a phosphate exchange reaction, transferring a phosphate group from CA1P to its precursor, CA. researchgate.netresearchgate.net

2-Carboxy-D-Arabinitol 1-Phosphatase (CA1Pase) Activity

2-Carboxy-D-arabinitol 1-phosphate (CA1P) is a potent, naturally occurring inhibitor of the photosynthetic enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). nih.gov The regulation of Rubisco activity is crucial for plant productivity, and a key enzyme in this process is 2-carboxy-D-arabinitol 1-phosphatase (CA1Pase). oup.comresearchgate.net This enzyme catalyzes the dephosphorylation of CA1P to produce 2-carboxy-D-arabinitol (CA) and inorganic phosphate, rendering the inhibitor inactive. nih.govnih.gov This reactivation of Rubisco is particularly important during transitions from dark or low light to high light conditions. nih.govpnas.org

CA1Pase activity has been identified in a variety of plant species, including French bean, wheat, Arabidopsis, and tobacco. portlandpress.comwikipedia.org The enzyme is located in the chloroplast stroma and its activity is light-dependent, stimulated by increasing photon flux density. nih.gov The degradation of CA1P is a critical step in ensuring that Rubisco can resume its catalytic function of CO2 assimilation when light is available. oup.com

Enzymatic Properties and Substrate Specificity

CA1Pase has been purified and characterized from several plant sources, revealing key enzymatic properties. The enzyme from tobacco has a molecular mass of approximately 53 kilodaltons and exhibits a pH optimum of 7.5. nih.gov The wheat homolog of CA1Pase has a Michaelis constant (Km) for CA1P of 10 ± 1 µM and a maximum velocity (Vmax) of 4.2 ± 0.1 µmol/min per mg of protein. portlandpress.com

The substrate specificity of CA1Pase extends beyond CA1P. The enzyme can also dephosphorylate other structurally related bisphosphates. portlandpress.com For instance, the wheat enzyme can dephosphorylate 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP) and 2-carboxy-D-ribitol 1,5-bisphosphate (CRBP) at rates similar to that of CA1P. portlandpress.com Interestingly, the enzyme shows a higher affinity for these bisphosphates, with Km values that are one-quarter and one-half of that for CA1P, respectively. portlandpress.com Furthermore, research has shown that wheat CA1Pase can also dephosphorylate D-glycero-2,3-diulose-1,5-bisphosphate, another inhibitor of Rubisco. wikipedia.org This broader substrate specificity suggests a role for CA1Pase in removing other "misfire" products of Rubisco catalysis. portlandpress.com In contrast, the enzyme does not exhibit activity towards non-specific phosphatase substrates like p-nitrophenyl phosphate. scispace.com

| Property | Value | Source |

| Molecular Mass (Tobacco) | 53 kDa | nih.gov |

| pH Optimum (Tobacco) | 7.5 | nih.gov |

| Km for CA1P (Wheat) | 10 ± 1 µM | portlandpress.com |

| Vmax (Wheat) | 4.2 ± 0.1 µmol/min/mg | portlandpress.com |

| Km for CABP (Wheat) | ~2.5 µM | portlandpress.com |

| Km for CRBP (Wheat) | ~5 µM | portlandpress.com |

Regulation of CA1Pase Activity by Physiological Effectors (e.g., Thiols, Fructose 1,6-Bisphosphate)

The activity of CA1Pase is modulated by various physiological effectors, which aligns with its role in the light-dependent regulation of photosynthesis. nih.gov Thiols, such as dithiothreitol (B142953) (DTT) and reduced glutathione (B108866), have been shown to activate CA1Pase. researchgate.netscience.gov This redox regulation, likely mediated by thioredoxin, is a common mechanism for light-activating chloroplast enzymes. nih.govresearchgate.net The activation by DTT and inactivation by oxidized glutathione (GSSG) can be pH-sensitive, with the most significant differences observed at pH 8. portlandpress.com

Several chloroplast metabolites also influence CA1Pase activity. Fructose 1,6-bisphosphate (FBP) is a potent positive effector, capable of stimulating CA1Pase activity by as much as 10-fold. nih.govscience.gov Other Calvin cycle intermediates, including ribulose-1,5-bisphosphate (RuBP) and 3-phosphoglycerate, also act as positive effectors. scispace.comscience.gov These compounds increase the Vmax of the enzyme without significantly altering the Km for CA1P. science.gov Conversely, inorganic phosphate (Pi) acts as an inhibitor of CA1Pase. nih.govscience.gov This complex regulation by multiple effectors allows for fine-tuning of CA1Pase activity in response to the metabolic state of the chloroplast. nih.gov

| Effector | Effect on CA1Pase Activity | Source |

| Dithiothreitol (DTT) | Activation | researchgate.netscience.gov |

| Reduced Glutathione | Activation | researchgate.netscience.gov |

| Fructose 1,6-bisphosphate (FBP) | Strong Activation | nih.govscience.gov |

| Ribulose-1,5-bisphosphate (RuBP) | Activation | science.gov |

| 3-Phosphoglycerate | Activation | scispace.comscience.gov |

| Inorganic Phosphate (Pi) | Inhibition | nih.govscience.gov |

Investigation of CA1Pase-Catalyzed Phosphate Exchange Reactions

Interestingly, CA1Pase has been shown to catalyze a phosphate exchange reaction. portlandpress.comresearchgate.net In this reaction, the phosphate group from unlabeled CA1P can be transferred to 14C-labeled 2-carboxy-D-arabinitol (CA). researchgate.net This phosphotransferase activity co-purifies with the CA1P phosphatase activity, indicating it is an intrinsic property of the enzyme. researchgate.net

The phosphate exchange reaction is significantly enhanced by bicarbonate ions, particularly at alkaline pH (9-10), which suggests that enzyme carbamylation may play a role in rate enhancement. researchgate.net For the purified enzyme from French bean, the exchange reaction has an estimated Vmax of 1.5 µmol/min per mg of protein and a Km for CA of 1.8 mM. researchgate.net Other bisphosphates that are substrates for the phosphatase activity, such as CABP and CRBP, can also act as phosphate donors in the exchange reaction, whereas RuBP cannot. researchgate.net The physiological significance of this phosphate exchange activity in vivo is not yet fully understood, but it suggests a more complex catalytic mechanism for CA1Pase than simple hydrolysis. portlandpress.comresearchgate.net

Role of Rubisco Activase in CA1P Release from Rubisco

The removal of the potent inhibitor CA1P from the active sites of Rubisco is a two-step process that requires the coordinated action of two enzymes: Rubisco activase and CA1Pase. nih.govportlandpress.com CA1P binds tightly to the carbamylated, active form of Rubisco, effectively locking the enzyme in an inactive state. nih.govoup.com

Rubisco activase, an ATP-dependent molecular chaperone, plays the crucial first role by promoting the release of CA1P from the catalytic sites of Rubisco. oup.comnih.govpnas.org This process is essential for the reactivation of Rubisco, especially upon the transition from darkness or low light to higher light intensities. pnas.org The release of CA1P by Rubisco activase is a light-dependent process. oup.com Once released, the free CA1P is then a substrate for CA1Pase. pnas.org

Subsequent Metabolism of 2-Carboxy-D-Arabinitol (CA)

Following the dephosphorylation of CA1P by CA1Pase, the resulting product is 2-carboxy-D-arabinitol (CA). nih.gov Experimental evidence indicates that CA is the in vivo precursor for the synthesis of CA1P and also the product of its degradation, suggesting a metabolic cycle between CA and CA1P. nih.gov

When leaves are fed with radiolabeled [14C]CA in the light, the label is incorporated into [14C]CA1P during a subsequent dark period. nih.gov Upon re-illumination, this [14C]CA1P is rapidly metabolized back to [14C]CA, with a half-life of about one minute in Phaseolus vulgaris. nih.gov While the synthesis of CA1P from CA occurs in the dark, the complete pathway of CA metabolism in plants is still under investigation. nih.govnih.gov

Ecological and Evolutionary Aspects of CA1P-Mediated Regulation

The capacity to synthesize and accumulate CA1P varies significantly among different plant species. nih.gov Some species, such as French bean and tobacco, can accumulate substantial amounts of CA1P, sometimes in excess of the concentration of Rubisco catalytic sites. portlandpress.com In contrast, other species like wheat, Arabidopsis, and spinach show very low levels of CA1P accumulation. oup.com This variation suggests that the importance of CA1P-mediated regulation of Rubisco differs across the plant kingdom. nih.gov

The presence of this regulatory system may offer an evolutionary advantage in certain environments. By tightly inhibiting Rubisco in the dark or under low light, plants can conserve resources. The rapid reactivation of Rubisco via the coordinated action of Rubisco activase and CA1Pase allows plants to efficiently resume photosynthesis when light becomes available. The evolution of this regulatory network, involving a specific inhibitor and two dedicated enzymes for its removal, highlights the intricate control mechanisms that have developed to optimize carbon fixation in response to fluctuating environmental conditions. researchgate.net The differences in CA1P accumulation among species may reflect adaptations to their specific ecological niches and the light environments they typically experience. oup.com

Phylogenetic Distribution and Species-Specific Capacities for CA1P Synthesis and Degradation

The occurrence of 2-Carboxy-D-arabinitol 1-phosphate (CA1P) and the machinery for its metabolism are widespread throughout the plant kingdom, yet the capacity to accumulate this potent inhibitor of Rubisco varies dramatically among species. portlandpress.comnih.gov This disparity in accumulation levels points to diverse regulatory strategies for photosynthesis across different plant lineages. While CA1P is thought to be present in most, if not all, plant species, its physiological significance as a regulator of carbon fixation is not universal. portlandpress.comoup.com

Research has shown that the synthesis of CA1P, which occurs in low light or darkness, is a key determinant of its regulatory role. nih.govgla.ac.ukoup.com In contrast, its degradation is catalyzed by the light-activated enzyme CA1P phosphatase (CA1Pase), which renders it non-inhibitory by removing the phosphate group. pnas.orgresearchgate.net The balance between the rates of synthesis and degradation dictates the steady-state concentration of CA1P within the chloroplast. pnas.org

The capacity for CA1P synthesis and accumulation is highly species-dependent. nih.gov Plants can be broadly categorized based on the levels of CA1P they accumulate in darkened leaves, which directly correlates with the degree of Rubisco inhibition.

High Accumulators: Some species synthesize CA1P in amounts sufficient to inhibit a large fraction of, or even exceed, the available Rubisco catalytic sites. nih.gov Phaseolus vulgaris (French bean) is a prime example, consistently showing the highest measured levels of CA1P, which can reach 1.4 to 1.8 moles per mole of Rubisco catalytic sites. oup.compnas.orgnih.gov Other species that accumulate substantial, photosynthetically significant amounts of CA1P include tobacco (Nicotiana tabacum), rice (Oryza sativa), soybean (Glycine max), potato (Solanum tuberosum), and petunia (Petunia hybrida). portlandpress.comnih.govoup.com In these plants, CA1P is a major factor in the diurnal regulation of photosynthesis. nih.gov

The following table summarizes the varying capacities of different plant species to accumulate CA1P in the dark, presented as a ratio of CA1P molecules to Rubisco catalytic sites.

| Species | Common Name | CA1P Accumulation Level (mol CA1P / mol Rubisco sites) | Classification |

| Phaseolus vulgaris | French Bean | 1.5 - 1.8 | High |

| Petunia hybrida | Petunia | 1.5 - 1.8 | High |

| Nicotiana tabacum | Tobacco | Substantial (25-100% of sites) | High |

| Oryza sativa | Rice | Substantial (25-100% of sites) | High |

| Glycine max | Soybean | Substantial (25-100% of sites) | High |

| Solanum tuberosum | Potato | Substantial (25-100% of sites) | High |

| Various | - | 0.2 - 0.8 | Intermediate |

| Triticum aestivum | Wheat | < 0.09 | Low |

| Zea mays | Maize | Low | Low |

| Arabidopsis thaliana | Thale Cress | < 0.09 | Low |

| Spinacea oleracea | Spinach | < 0.09 | Low |

| Data compiled from multiple sources. portlandpress.comnih.gov |

Interestingly, the capacity for CA1P degradation appears to be more universally conserved than its synthesis. The enzyme responsible, CA1P phosphatase (CA1Pase), has been detected in all plant species investigated to date, including those that accumulate very little CA1P, such as wheat and Arabidopsis. oup.comnih.gov The genes encoding CA1Pase have been identified and cloned from several species, including French bean, wheat, Arabidopsis, and tobacco, revealing a conserved structure. wikipedia.orgnih.gov

One study found CA1Pase activity in all 10 species examined, with the highest activity measured in the high-accumulator Phaseolus vulgaris. oup.com The widespread presence of the CA1P degradation pathway, even in species where CA1P levels are low, suggests that the enzyme or the metabolite itself may have additional physiological roles beyond the nocturnal inhibition of Rubisco. nih.gov For instance, it has been proposed that CA1P may protect Rubisco from proteolytic degradation under certain stress conditions. nih.gov

The following table lists plant species in which the enzyme for CA1P degradation, CA1P phosphatase, has been identified.

| Species | Common Name | Evidence of CA1P Phosphatase |

| Phaseolus vulgaris | French Bean | Activity Detected & Gene Cloned |

| Triticum aestivum | Wheat | Activity Detected & Gene Cloned |

| Arabidopsis thaliana | Thale Cress | Activity Detected & Gene Cloned |

| Nicotiana tabacum | Tobacco | Activity Detected & Gene Cloned |

| Spinacea oleracea | Spinach | Activity Detected |

| This table is not exhaustive but represents species mentioned in key studies. oup.comnih.gov |

Advanced Research Methodologies for D Arabinitol 1 Phosphate Studies

Spectroscopic Analysis Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the identity and purity of D-arabinitol 1-phosphate and for observing its behavior in enzymatic or chemical processes. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools used for these purposes.

NMR spectroscopy provides detailed information about the atomic-level structure of molecules. For a phosphate-containing compound like D-arabinitol 1-phosphate, ¹³C and ³¹P NMR are particularly powerful.

¹³C NMR: Carbon-13 NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in the D-arabinitol backbone. Each carbon atom in the sugar alcohol chain produces a distinct signal, and its chemical shift is influenced by neighboring atoms, including the phosphate (B84403) group. This technique can confirm the carbon skeleton of the molecule. While specific ¹³C NMR data for D-arabinitol 1-phosphate is not widely published, the principles of ¹³C NMR applied to related polyols and their phosphorylated derivatives are well-established. For instance, in studies of D-arabitol, distinct peaks are assigned to each of its five carbon atoms. researchgate.net The presence of a phosphate group at the C1 position would cause a characteristic downfield shift for the C1 signal and potentially affect the shifts of adjacent carbons (C2) compared to the non-phosphorylated D-arabitol.

³¹P NMR: Phosphorus-31 NMR is a highly effective and direct method for analyzing phosphorylated compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. oxinst.com This technique is crucial for confirming the presence of the phosphate group, determining its chemical environment, and quantifying the compound. nih.gov In studies involving the enzymatic synthesis of the related compound, 2'-carboxy-D-arabinitol 1-phosphate (2CA1P) from its bisphosphate precursor, ³¹P NMR was used to monitor the selective dephosphorylation reaction in real-time. nih.govportlandpress.com The spectra clearly distinguish between the bisphosphate starting material, the 1-phosphate product, the 5-phosphate isomer, and inorganic phosphate (Pi), each appearing at a unique chemical shift. nih.govportlandpress.com This approach allows for the unambiguous identification of D-arabinitol 1-phosphate and can be used to assess the purity of a sample by detecting other phosphorus-containing species. oxinst.commagritek.com The simplicity of the resulting spectra, often showing a single peak or a simple multiplet for each distinct phosphorus environment, makes ³¹P NMR ideal for reaction monitoring and quality control. magritek.com

Table 1: Application of NMR Spectroscopy in D-Arabinitol 1-Phosphate Analysis

| NMR Technique | Information Provided | Application in D-Arabinitol 1-Phosphate Studies |

|---|---|---|

| ¹³C NMR | Carbon skeleton structure, chemical environment of each carbon. | Structural confirmation of the arabinitol backbone; verification of the phosphorylation site through chemical shift changes. researchgate.netnih.gov |

| ³¹P NMR | Presence and chemical state of the phosphate group; quantification. | Direct detection and confirmation of the phosphate moiety; monitoring enzymatic synthesis or degradation; purity assessment. nih.govnih.govportlandpress.com |

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. ESI-MS is a soft ionization technique particularly well-suited for polar, non-volatile molecules like sugar phosphates, allowing them to be analyzed directly from a liquid phase. nih.govnih.gov

In the context of D-arabinitol 1-phosphate, ESI-MS would be used to:

Confirm Molecular Weight: By detecting the molecular ion (e.g., [M-H]⁻ in negative ion mode), ESI-MS provides precise mass information, confirming the elemental composition of D-arabinitol 1-phosphate.

Structural Fragmentation: Tandem MS (MS/MS) experiments can be performed where the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides structural information, such as the loss of the phosphate group (H₂PO₄⁻), which helps to confirm the identity of the compound.

Quantitative Analysis: When coupled with a separation technique like HPLC, ESI-MS/MS is a powerful tool for the sensitive and specific quantification of phosphorylated metabolites in complex biological samples. nih.govmdpi.com This approach, often using multiple reaction monitoring (MRM), allows for the detection of analytes at very low concentrations. mdpi.com Although direct application on D-arabinitol 1-phosphate is not detailed in the provided sources, the methodology is standard for analogous compounds like inositol (B14025) phosphates and sphingosine-1-phosphate. nih.govmdpi.commdpi.com

Chromatographic Separation and Purification Methods

Chromatography encompasses a variety of techniques used to separate the components of a mixture. For a polar, charged molecule like D-arabinitol 1-phosphate, methods based on polarity, charge, and size are highly effective.

HPLC is a high-resolution separation technique widely used for the analysis and purification of sugar phosphates. For D-arabinitol 1-phosphate, anion-exchange HPLC is particularly effective. This method separates molecules based on their net negative charge. The phosphate group gives D-arabinitol 1-phosphate a strong negative charge at neutral or alkaline pH, allowing it to bind to a positively charged stationary phase. Elution is typically achieved by increasing the concentration of a competing salt (a salt gradient) in the mobile phase. uni-onward.com.tw

HPLC has been successfully employed for the separation and purification of the structurally similar inhibitor 2'-carboxy-D-arabinitol 1-phosphate from reaction mixtures containing its precursor, inorganic phosphate, and other byproducts. nih.govportlandpress.com The coupling of HPLC with ESI-MS (HPLC-ESI-MS) provides a robust platform for both the separation and sensitive detection of various phosphate-containing compounds. nih.gov

Gas-Liquid Chromatography, also known as Gas Chromatography (GC), separates compounds based on their volatility and interaction with a stationary phase. Since D-arabinitol 1-phosphate is a non-volatile salt, it cannot be analyzed directly by GLC. However, it can be analyzed after chemical derivatization to convert it into a volatile derivative. This typically involves two steps: dephosphorylation (enzymatic or chemical) to yield D-arabinitol, followed by esterification of the hydroxyl groups (e.g., trifluoroacetic anhydride (B1165640) treatment). researchgate.net

GLC has been extensively used to measure the dephosphorylated form, D-arabinitol, in biological fluids like serum and urine. researchgate.netnih.gov These methods often involve coupling the gas chromatograph to a mass spectrometer (GC-MS), which provides high specificity for identification and quantification. nih.gov Therefore, GLC represents an indirect but established method for quantifying D-arabinitol 1-phosphate, provided an efficient and quantitative derivatization procedure is employed. d-nb.info

These classic chromatographic methods are fundamental for the purification of D-arabinitol 1-phosphate from various sources.

Ion-Exchange Chromatography (IEX): As with HPLC, conventional low-pressure ion-exchange chromatography is a primary tool for purifying phosphorylated compounds. uni-onward.com.tw It operates on the principle of reversible binding of charged molecules to an oppositely charged solid support (resin). harvardapparatus.com D-arabinitol 1-phosphate, with its negatively charged phosphate group, binds to an anion-exchange resin (e.g., DEAE-cellulose). harvardapparatus.com The compound can then be selectively eluted by increasing the salt concentration of the buffer. This technique was instrumental in the purification of 2'-carboxy-D-arabinitol 1-phosphate and in the purification of the enzyme that acts upon it, 2-carboxy-d-arabinitol (B1199995) 1-phosphatase. nih.govportlandpress.comnih.gov

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this technique separates molecules based on their size (hydrodynamic radius). harvardapparatus.com A column is packed with a porous gel matrix. Larger molecules that cannot enter the pores of the gel beads travel a shorter path and elute first, while smaller molecules enter the pores, travel a longer path, and elute later. thermofisher.comharvard.edu Gel filtration is particularly useful for separating D-arabinitol 1-phosphate from molecules of significantly different sizes, such as large proteins or small salt ions (a process called desalting). nih.govthermofisher.com It was a key step in the multi-step purification protocol for 2-carboxy-d-arabinitol 1-phosphatase. nih.gov

Table 2: Summary of Chromatographic Methods for D-Arabinitol 1-Phosphate

| Chromatographic Method | Principle of Separation | Primary Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Polarity and charge (anion-exchange). | High-resolution separation and quantification. nih.govportlandpress.com |

| Gas-Liquid Chromatography (GLC) | Volatility (requires derivatization). | Indirect quantification via analysis of derivatized D-arabinitol. researchgate.netnih.gov |

| Ion-Exchange Chromatography (IEX) | Net charge. | Preparative scale purification and isolation. portlandpress.comnih.gov |

| Gel Filtration Chromatography | Molecular size. | Desalting and separation from molecules of different sizes. nih.govthermofisher.com |

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and analysis of charged species, including sugar phosphates like D-arabinitol 1-phosphate. nih.govnih.gov This method offers high resolution, short analysis times, and requires minimal sample volume. mdpi.com In the context of D-arabinitol 1-phosphate studies, CE is particularly valuable for its ability to separate complex mixtures of phosphorylated intermediates within metabolic pathways. nih.govnih.gov

The fundamental principle of CE involves the separation of analytes in a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. The separation is based on differences in the electrophoretic mobility of the analytes, which is influenced by their charge-to-size ratio. acs.org For sugar phosphates, which are anionic at neutral or alkaline pH, the separation is typically carried out in a buffer that facilitates their migration towards the anode. mdpi.com

Several detection methods can be coupled with CE for the analysis of D-arabinitol 1-phosphate and related compounds. While direct UV detection is challenging due to the lack of a strong chromophore in these molecules, indirect UV detection can be employed. nih.govnsf.gov A more sensitive and selective approach is the use of CE coupled with mass spectrometry (CE-MS). nih.govnih.govresearchgate.net CE-MS provides both separation and identification of analytes based on their mass-to-charge ratio, offering a high degree of confidence in the identification of D-arabinitol 1-phosphate in complex biological samples. nih.govresearchgate.net Laser-induced fluorescence (LIF) detection can also be utilized after derivatizing the sugar phosphates with a fluorescent tag, offering very high sensitivity. mdpi.comacs.org

Key applications of CE in D-arabinitol 1-phosphate research include:

Metabolite Profiling: Quantifying the levels of D-arabinitol 1-phosphate and other pentose (B10789219) phosphate pathway intermediates in cell extracts or tissues. nih.gov

Enzyme Assays: Monitoring the enzymatic conversion of D-arabinitol 1-phosphate by enzymes such as D-arabinitol-phosphate dehydrogenase.

Purity Analysis: Assessing the purity of synthesized D-arabinitol 1-phosphate standards.

Enzymatic and Biochemical Assay Techniques

Quantitative Measurement of Enzyme Activities (e.g., Rubisco, CA1Pase, APDH)

The quantitative measurement of enzyme activities is crucial for understanding the metabolic pathways involving D-arabinitol 1-phosphate. Spectrophotometric and fluorometric assays are commonly employed for this purpose, offering high sensitivity and the ability to monitor reaction kinetics in real-time. nih.govnih.govmdpi.com

D-arabinitol-phosphate dehydrogenase (APDH) is a key enzyme that catalyzes the reversible oxidation of D-arabinitol 1-phosphate to D-xylulose 5-phosphate, typically using NAD⁺ or NADP⁺ as a cofactor. researchgate.net The activity of APDH can be quantified by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH. creative-enzymes.comwikipedia.org

An exemplary assay for APDH activity involves the following components:

A buffer to maintain an optimal pH.

The substrate, D-arabinitol 1-phosphate.

The cofactor, NAD⁺ or NADP⁺.

The enzyme extract or purified APDH.

The rate of the reaction is determined by measuring the increase in absorbance at 340 nm over time. The specific activity of the enzyme is then calculated and expressed in units per milligram of protein.

2-Carboxy-D-arabinitol-1-phosphatase (CA1Pase) is another important enzyme, which hydrolyzes the phosphate group from 2-carboxy-D-arabinitol 1-phosphate (a potent inhibitor of RuBisCO). wikipedia.org The activity of CA1Pase can be determined by measuring the release of inorganic phosphate. Various colorimetric methods, such as the malachite green assay, can be used to quantify the liberated phosphate.

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) , while not directly acting on D-arabinitol 1-phosphate, is a central enzyme in carbon fixation and its activity is regulated by intermediates of the pentose phosphate pathway. The activity of RuBisCO is typically measured by a radiolabeling method, tracking the incorporation of ¹⁴CO₂ into acid-stable products.

Below is a table summarizing the principles of activity assays for these enzymes:

| Enzyme | Abbreviation | Substrate(s) | Product(s) Monitored | Assay Principle |

| D-arabinitol-phosphate dehydrogenase | APDH | D-arabinitol 1-phosphate, NAD(P)⁺ | NAD(P)H | Spectrophotometric (A₃₄₀) |

| 2-Carboxy-D-arabinitol-1-phosphatase | CA1Pase | 2-Carboxy-D-arabinitol 1-phosphate | Inorganic phosphate | Colorimetric |

| Ribulose-1,5-bisphosphate carboxylase/oxygenase | RuBisCO | Ribulose-1,5-bisphosphate, CO₂ | 3-Phosphoglycerate | Radiometric (¹⁴CO₂ incorporation) |

Radiotracer Studies for Elucidating Metabolic Pathways

Radiotracer studies are indispensable for tracing the flow of carbon atoms through metabolic pathways and for determining the rates of metabolic fluxes. mdpi.comacs.orgdocumentsdelivered.com In the context of D-arabinitol 1-phosphate, isotopes such as ¹⁴C and ¹³C are used to label glucose or other precursors, and the distribution of the label in downstream metabolites, including D-arabinitol 1-phosphate, is monitored over time. nih.govpnas.org

A typical radiotracer experiment to study the pentose phosphate pathway involves incubating cells or tissues with a specifically labeled glucose molecule, for instance, [1-¹⁴C]glucose or [6-¹⁴C]glucose. The pattern of radiolabel incorporation into intermediates like D-arabinitol 1-phosphate provides insights into the relative activities of different pathways. nih.gov For example, the release of ¹⁴CO₂ from [1-¹⁴C]glucose is indicative of the flux through the oxidative branch of the pentose phosphate pathway. wikipedia.org

The labeled metabolites are extracted at different time points and separated using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). researchgate.net The radioactivity in each metabolite fraction is then quantified using a scintillation counter or autoradiography. researchgate.net

More advanced studies utilize stable isotopes, such as ¹³C, in combination with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This approach, known as metabolic flux analysis (MFA), allows for a more detailed and quantitative understanding of the metabolic network. pnas.org By analyzing the mass isotopomer distribution of D-arabinitol 1-phosphate and other metabolites, researchers can precisely determine the fluxes through the various reactions of the pentose phosphate pathway. pnas.org

Key findings from radiotracer studies include:

Demonstration of the interconnectedness of glycolysis and the pentose phosphate pathway. nih.gov

Quantification of the contribution of the pentose phosphate pathway to NADPH production and nucleotide biosynthesis. mdpi.comcreative-proteomics.com

Elucidation of the regulatory mechanisms that control carbon flow through the pentose phosphate pathway under different physiological conditions. pnas.org

In Vitro Reconstitution and Characterization of Enzymatic Systems

In vitro reconstitution of metabolic pathways provides a powerful platform for studying the individual enzymatic reactions and their interactions in a controlled environment, free from the complexities of the cellular milieu. acs.org The reconstitution of the enzymatic system responsible for the synthesis and conversion of D-arabinitol 1-phosphate allows for a detailed characterization of the enzymes involved.

This approach typically involves the following steps:

Purification of Enzymes: Each enzyme in the pathway of interest is individually expressed and purified to homogeneity.

Reconstitution of the Pathway: The purified enzymes are combined in a reaction vessel with the necessary substrates, cofactors, and a suitable buffer.

Monitoring the Reaction: The formation of products, such as D-arabinitol 1-phosphate, and the consumption of substrates are monitored over time using analytical techniques like HPLC, CE, or enzymatic assays.

By systematically varying the concentrations of enzymes, substrates, and cofactors, researchers can determine the kinetic parameters of each enzyme and investigate the regulatory properties of the pathway. For instance, the reconstitution of a portion of the pentose phosphate pathway can be used to study the substrate specificity and kinetic mechanism of D-arabinitol-phosphate dehydrogenase. researchgate.net

An example of a reconstituted system for D-arabinitol 1-phosphate synthesis could include:

D-ribulose-5-phosphate 3-epimerase

Transketolase

Transaldolase

A suitable phosphatase

This reconstituted system would allow for the controlled synthesis of D-arabinitol 1-phosphate from pentose phosphate precursors, enabling a detailed study of the enzymes involved in its formation.

Molecular Biology and Genetic Engineering Approaches

Gene Cloning, Heterologous Expression, and Protein Purification

Molecular biology and genetic engineering techniques are fundamental for the detailed study of enzymes involved in D-arabinitol 1-phosphate metabolism. These approaches allow for the production of large quantities of pure and active enzymes, which are essential for structural and functional characterization. nih.govillinois.edumdpi.com

The process generally involves the following steps:

Gene Cloning: The gene encoding the target enzyme, for example, D-arabinitol-phosphate dehydrogenase, is identified and isolated from the genomic DNA of the source organism. The gene is then amplified using the polymerase chain reaction (PCR) and inserted into an expression vector, which is a circular DNA molecule that can replicate in a host organism. nih.govmdpi.com

Heterologous Expression: The expression vector containing the gene of interest is introduced into a suitable host organism, typically Escherichia coli. nih.govillinois.edu The host cells are then cultured under conditions that induce the expression of the target gene, leading to the production of the recombinant protein. mdpi.com

Protein Purification: After expression, the host cells are harvested and lysed to release the cellular contents. The recombinant protein is then purified from the cell lysate using a series of chromatographic techniques. researchgate.netnih.gov A common strategy is to engineer a tag, such as a polyhistidine-tag (His-tag), onto the protein, which facilitates its purification by affinity chromatography. illinois.edu

The purity of the protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on their molecular weight. researchgate.net The purified protein can then be used for a variety of downstream applications, including:

Enzyme kinetics studies: To determine the catalytic efficiency and substrate specificity of the enzyme. nih.govnih.gov

Structural biology: To determine the three-dimensional structure of the enzyme by X-ray crystallography or cryo-electron microscopy.

Biochemical assays: To develop and optimize assays for the detection of D-arabinitol 1-phosphate. nih.gov

The table below provides an overview of the steps involved in this process.

| Step | Description | Common Techniques |

| Gene Cloning | Isolation and insertion of the target gene into an expression vector. | PCR, Restriction enzyme digestion, Ligation |

| Heterologous Expression | Production of the recombinant protein in a host organism. | Transformation, Cell culture, Induction |

| Protein Purification | Isolation of the target protein from the host cell lysate. | Affinity chromatography, Ion-exchange chromatography, Size-exclusion chromatography |

Targeted Gene Disruption and Mutational Analysis in Model Organisms

Targeted gene disruption is a powerful technique used to elucidate the function of specific genes by creating null mutants. In the context of D-arabinitol metabolism, this methodology has been instrumental in differentiating the pathways of its synthesis and utilization in model organisms like the fungus Candida albicans. nih.gov

One key study focused on the gene ARD, which encodes D-arabitol dehydrogenase (ArDH), an enzyme that catalyzes the conversion of D-arabitol to D-ribulose. nih.gov To understand its precise role, researchers disrupted both chromosomal alleles of the ARD gene in C. albicans. The resulting ard/ard null mutant was then analyzed for its metabolic capabilities. nih.gov

The findings were significant:

Growth on D-arabitol: The ard null mutant was unable to grow on a minimal medium where D-arabitol was the sole carbon source, confirming that ArDH catalyzes the essential first step in D-arabitol catabolism. nih.gov

D-arabitol Synthesis: Unexpectedly, the null mutant was still able to synthesize D-arabitol from glucose. Further analysis using 13C nuclear magnetic resonance confirmed that the synthesis pathway in the mutant was identical to that in the wild-type strain. nih.gov

This mutational analysis provided conclusive evidence that C. albicans possesses separate and distinct metabolic pathways for the synthesis and utilization of D-arabitol. The synthesis pathway proceeds from D-ribulose-5-phosphate, while the utilization pathway begins with the ArDH-catalyzed oxidation of D-arabitol. nih.gov This critical insight was made possible by the precise inactivation of the ARD gene, showcasing the power of targeted gene disruption in dissecting complex metabolic networks.

| Model Organism | Gene Disrupted | Key Finding | Implication for D-arabinitol Metabolism |

| Candida albicans | ARD (D-arabitol dehydrogenase) | Null mutant could not grow on D-arabitol but could still synthesize it from glucose. nih.gov | Demonstrates separate, non-reversible pathways for D-arabitol synthesis and catabolism. nih.gov |

Transgenic Plant Studies for Modulating Compound Levels

Transgenic technology offers a direct approach to investigate the physiological role of compounds like D-arabinitol 1-phosphate by modulating the expression of genes involved in their metabolism. While direct studies on D-arabinitol 1-phosphate are limited, extensive research on the closely related inhibitor of RuBisCO, 2-carboxy-D-arabinitol-1-phosphate (CA1P), provides a clear blueprint for this methodology. researchgate.netnih.gov

This approach is broadly applicable. For example, studies involving the expression of a yeast enzyme, diadenosine and diphosphoinositol polyphosphate phosphohydrolase (DDP1), in transgenic Arabidopsis have been used to successfully modulate the levels of inositol pyrophosphates. nih.gov This manipulation resulted in profound changes in the plant's phosphate-sensing and homeostasis mechanisms, altering growth and activating phosphate starvation responses. nih.gov

Computational and Biophysical Modeling

Molecular Docking Analysis for Ligand-Enzyme Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. frontiersin.org This method is invaluable for studying the interactions between metabolic enzymes and their substrates, such as the binding of sugar phosphates to enzymes involved in the D-arabinitol pathway.

A prominent example is the computational analysis of D-arabitol dehydrogenase (ArDH) from Candida albicans, a key enzyme in D-arabitol metabolism. nih.gov Researchers first predicted the three-dimensional structure of the ArDH enzyme using homology modeling, as an experimental crystal structure was not available. This model was then subjected to energy minimization to achieve a stable and realistic conformation for use as the receptor in docking studies. nih.gov

Subsequently, various five-carbon sugar substrates were docked into the active site of the modeled ArDH enzyme. The primary goals of this analysis were to:

Identify the most likely binding poses of each substrate.

Calculate the estimated free energy of binding for each ligand-enzyme complex.

Analyze the specific molecular interactions (e.g., hydrogen bonds) that stabilize the binding.

The docking analysis revealed the binding energies for several substrates, indicating their relative affinities for the enzyme's active site. nih.gov For example, D-ribose showed a lower free energy of binding compared to other sugars like D-ribulose and xylose, suggesting it could be a more efficient substrate for the production of sugar alcohols by ArDH. nih.gov Such studies provide atomic-level insights into substrate specificity and the catalytic mechanism, guiding further experimental work in enzyme engineering and metabolic pathway analysis.

| Ligand (Substrate) | Estimated Free Energy of Binding (kcal/mol) with ArDH |

| D-ribose | -11.3701 nih.gov |

| Arabinose | -9.8224 nih.gov |

| Xylose | -9.7007 nih.gov |

| D-xylulose | -9.7802 nih.gov |

| D-ribulose | -8.9230 nih.gov |

Future Directions and Emerging Research Avenues

Comprehensive Elucidation of Undetermined Metabolic Pathways and Intermediate Structures

The metabolic pathways involving D-arabinitol 1-phosphate are not fully understood, presenting a significant area for future investigation. In bacteria, two primary routes for D-arabitol utilization have been identified: one involves uptake via a permease followed by oxidation and phosphorylation, while the other utilizes a phosphotransferase system (PTS) for uptake and phosphorylation, followed by oxidation. frontiersin.org For instance, in Enterococcus avium and Bacillus halodurans, D-arabinitol-phosphate dehydrogenase (APDH) is a key enzyme that converts D-arabinitol 1-phosphate into D-xylulose 5-phosphate, using either NAD+ or NADP+ as a cofactor. uniprot.orgresearchgate.netnih.gov

In fungi such as Candida albicans, D-arabitol is a major metabolic product, and evidence suggests its synthesis involves the dephosphorylation and reduction of the pentose (B10789219) phosphate (B84403) pathway intermediate D-ribulose-5-PO4. asm.org However, the precise sequence of enzymatic reactions and the structures of all intermediates remain to be definitively established.

A related and critical area of uncertainty is the biosynthesis of 2-carboxy-D-arabinitol (B1199995) 1-phosphate (CA1P), a potent inhibitor of the photosynthetic enzyme Rubisco. nih.govportlandpress.com Research has shown that CA1P is derived from chloroplastic fructose (B13574) 1,6-bisphosphate (FBP). pnas.org Radiotracer studies using ¹⁴CO₂ have helped identify a likely pathway where FBP is converted sequentially into hamamelose bisphosphate, hamamelose monophosphate, hamamelose, and finally 2-carboxyarabinitol (CA), which is then phosphorylated to CA1P in low light or darkness. pnas.orgoup.com Despite this progress, the specific enzymes catalyzing each step of this transformation from FBP to CA are yet to be fully characterized, representing a key gap in our understanding of photosynthetic regulation. nih.govportlandpress.com

Strategies for Engineering Photosynthetic Efficiency through CA1P Metabolism Modulation

The compound 2-carboxy-D-arabinitol 1-phosphate (CA1P), a carboxylated derivative of D-arabinitol 1-phosphate, is a powerful, naturally occurring inhibitor of Rubisco, the central enzyme in photosynthetic carbon fixation. pnas.orgoup.com CA1P is synthesized in many plants during periods of low light or darkness and binds tightly to Rubisco's active sites, effectively shutting down its activity. nih.govfrontiersin.orgoup.com As light intensity increases, two enzymes, Rubisco activase and CA1P phosphatase, work to release CA1P from Rubisco and then break it down, respectively, allowing photosynthesis to resume. oup.comoup.comportlandpress.com

Studies using antisense RNA to reduce the levels of Rubisco activase in tobacco plants have provided significant insights. nih.gov These plants showed a much slower rate of CA1P release from Rubisco upon illumination, confirming the crucial role of activase in this process and highlighting it as a key engineering target. nih.gov Future strategies may involve:

Overexpressing CA1P phosphatase: Increasing the levels of this enzyme could speed up the degradation of free CA1P, preventing its re-binding to Rubisco. nih.gov

Modifying Rubisco activase: Engineering a more efficient activase could accelerate the removal of CA1P and other inhibitory sugar phosphates from Rubisco. nih.govnih.gov

Targeting the CA1P synthesis pathway: Once the enzymes responsible for CA1P synthesis are fully identified, they could be targeted for downregulation to reduce inhibitor production. pnas.orgrothamsted.ac.uk

Further Defining the Role of D-Arabinitol 1-Phosphate in Microbial Physiology and Pathogenicity

D-arabinitol and its phosphorylated form are significant metabolites in various microorganisms, playing roles in both normal physiology and pathogenicity. D-arabinitol is a well-known metabolite produced by most pathogenic species of the fungus Candida, particularly Candida albicans. asm.orgresearchgate.net The accumulation of D-arabinitol in the body fluids of immunocompromised patients is considered a biomarker for invasive candidiasis, a serious systemic infection. researchgate.netathenslab.grebi.ac.uk The metabolic pathway suggests that D-arabinitol is synthesized from intermediates of the pentose phosphate pathway, with D-arabinitol 1-phosphate likely being a precursor. asm.org Elucidating the precise function of this pathway in Candida could reveal its importance for fungal proliferation and survival within a host, potentially identifying new targets for antifungal therapies.

In bacteria, the capacity to metabolize D-arabitol is distributed across various species. The pathway often involves D-arabinitol 1-phosphate as a central intermediate. For example, the enzyme D-arabinitol-phosphate dehydrogenase (APDH) from Enterococcus avium catalyzes the conversion of D-arabinitol 1-phosphate to D-xylulose 5-phosphate. uniprot.org Similarly, research on Bacillus methanolicus has identified an arabitol-inducible operon that includes a gene for an arabitol phosphate dehydrogenase, enabling the bacterium to use D-arabitol as a carbon source. frontiersin.org Further research is needed to understand how these metabolic capabilities contribute to the ecological niche and fitness of these bacteria.

In Streptococcus pneumoniae, a major human pathogen, D-arabinitol is a component of the capsular polysaccharides (CPSs) of several serotypes. nih.gov The capsule is a critical virulence factor. The biosynthetic pathway for the activated form, CDP-D-arabinitol, has been shown to proceed from D-xylulose-5-phosphate via a CDP-D-xylulose intermediate, not directly involving D-arabinitol 1-phosphate. nih.gov However, understanding the full diversity of arabinitol-related pathways across different pathogenic microbes remains a key area for future exploration.

Development of Novel Analytical Tools for In Vivo Measurement and Kinetic Studies

Advancing the understanding of D-arabinitol 1-phosphate requires robust analytical methods to measure its concentration and track its metabolic fate in real-time within living cells (in vivo). Currently, the quantification of D-arabinitol, the dephosphorylated form, in clinical samples like urine and serum is often performed using techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). researchgate.netathenslab.gr These methods are crucial for diagnostic applications, such as monitoring for invasive candidiasis. athenslab.grlu.se However, developing tools to specifically and sensitively measure the phosphorylated form, D-arabinitol 1-phosphate, directly within the complex matrix of a cell remains a challenge.

For kinetic studies of the enzymes involved, the availability of pure substrate is paramount. The chemical synthesis of D-arabinitol 1-phosphate has been a critical enabling step, allowing for the detailed characterization of enzymes like D-arabinitol-phosphate dehydrogenase (APDH) from Bacillus halodurans. nih.gov With the synthesized substrate, researchers can perform classical enzyme assays to determine key kinetic parameters.

Table 1: Kinetic Parameters of D-Arabinitol-Phosphate Dehydrogenase (APDH) from Enterococcus avium Data sourced from kinetic studies performed at pH 7.2 and 20°C. uniprot.org

| Substrate | Cofactor | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|---|

| D-arabinitol 1-phosphate | NAD+ | 2.9 | 1.2 |

| D-arabinitol 1-phosphate | NADP+ | 3.6 | 0.09 |

| D-arabinitol 5-phosphate | NAD+ | 0.63 | 0.15 |

| D-xylulose 5-phosphate | NAD+ | 0.23 | 14 |

| D-xylulose 5-phosphate | NADP+ | 0.65 | 1.2 |

Future developments could include novel biosensors or advanced mass spectrometry imaging techniques capable of visualizing the subcellular localization and flux of D-arabinitol 1-phosphate. Furthermore, sophisticated kinetic techniques like stopped-flow fluorescence and temperature-jump experiments, which have been used to study the binding of related sugar phosphates to enzymes like Rubisco, could be adapted to provide a deeper understanding of the dynamic interactions of D-arabinitol 1-phosphate with its metabolic enzymes. rsc.org These new tools will be indispensable for fully elucidating the biological roles of this important metabolite.

Q & A

Basic Research Questions

Q. How can D-arabinitol 1-phosphate be quantified in biological samples, and what methodological challenges arise?

- Methodology : Use enzymatic assays coupled with spectrophotometric detection. For example, D-arabitol-phosphate dehydrogenase (EC 1.1.1.301) catalyzes the oxidation of D-arabinitol 1-phosphate to D-xylulose 5-phosphate, producing NADH, which can be measured at 340 nm . Alternatively, high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS/MS) offers higher sensitivity for low-concentration samples, as demonstrated in sphingosine 1-phosphate analysis .

- Challenges : Ensure substrate specificity, as D-arabitol-phosphate dehydrogenase also weakly acts on D-arabinitol 5-phosphate . Validate assays with appropriate controls (e.g., substrate-free reactions).

Q. What enzymatic pathways involve D-arabinitol 1-phosphate, and how are these pathways regulated?

- Key Enzymes : D-arabinitol 1-phosphate is a substrate for D-arabitol-phosphate dehydrogenase (APDH) in arabinitol catabolism, linking it to the pentose phosphate pathway via D-xylulose 5-phosphate .

- Regulation : Pathway activity may depend on substrate availability and allosteric modulation by downstream metabolites (e.g., ATP/ADP ratios). Study transcriptional regulation of APDH-encoding genes under varying carbon sources.

Q. How can structural isomers like D-arabinitol 1-phosphate and 5-phosphate be distinguished experimentally?

- Methods :

- NMR spectroscopy : Compare phosphorylation site chemical shifts (e.g., P-NMR).

- Enzymatic specificity : Use APDH, which preferentially oxidizes the 1-phosphate isomer .

- Chromatography : Optimize ion-exchange or reverse-phase HPLC conditions to separate isomers based on polarity differences.

Advanced Research Questions

Q. How do conflicting substrate efficiency rankings for transporters like DalT and RbtT affect experimental interpretation?

- Context : In Enterobacteriaceae, DalT reportedly transports D-arabinitol, galactitol, and ribitol, while RbtT prioritizes ribitol . However, direct transport assays reveal discrepancies between growth studies and radiolabeled substrate uptake data.

- Resolution :

- Perform competitive inhibition assays to quantify transporter specificity.

- Use genetic knockouts (e.g., ΔdalT or ΔrbtT strains) to isolate individual transporter contributions .

- Consider post-translational modifications or regulatory proteins affecting transporter activity.

Q. What structural features of D-arabinitol 1-phosphate influence its interaction with enzymes and transporters?

- Approach :

- X-ray crystallography : Resolve enzyme-substrate complexes (e.g., APDH bound to D-arabinitol 1-phosphate), as done for related compounds like 1-deoxy-D-arabinitol .

- Molecular docking : Simulate binding affinities using software like AutoDock, comparing phosphorylation position (1- vs. 5-) and stereochemistry.

- Key Insight : The 1-phosphate group likely participates in hydrogen bonding with active-site residues, while the arabinitol backbone orientation determines substrate specificity .

Q. How can contradictory data on D-arabinitol 1-phosphate’s metabolic role in different bacterial species be reconciled?

- Case Study : While E. coli primarily catabolizes D-arabinitol 1-phosphate via APDH, other species may route it toward secondary metabolites (e.g., 2-carboxylato-D-arabinitol 1-phosphate derivatives ).

- Strategies :

- Conduct comparative genomics to identify species-specific pathway variants.

- Use isotopic tracing (C or C-labeled substrates) to track carbon flux in divergent strains.

Methodological Best Practices

Q. What precautions are necessary when handling phosphorylated compounds like D-arabinitol 1-phosphate?

- Safety : Refer to safety data sheets (SDS) for organophosphates. Avoid inhalation/contact, use fume hoods, and dispose of waste via approved protocols .

- Stability : Store lyophilized compounds at -20°C; avoid repeated freeze-thaw cycles. Verify integrity via periodic LC-MS checks.

Q. How should researchers design experiments to address gaps in D-arabinitol 1-phosphate metabolism?

- Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.